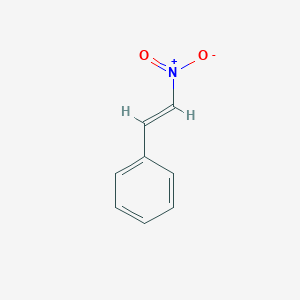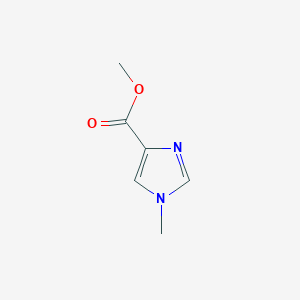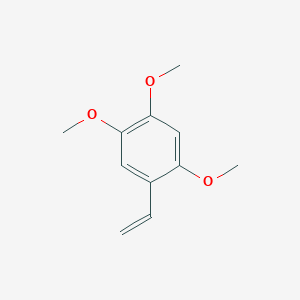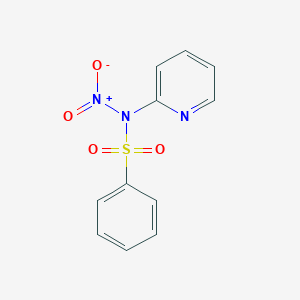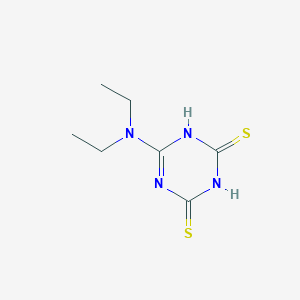
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, also known as DEDTC, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. DEDTC is a heterocyclic compound that contains a triazine ring and dithione moiety, and it has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to exhibit various biochemical and physiological effects, including antioxidant, antimicrobial, and antiviral activities. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has also been shown to modulate the immune system by enhancing the production of cytokines and stimulating the proliferation of lymphocytes. In addition, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has several advantages for use in lab experiments, including its high stability, low toxicity, and ease of synthesis. However, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- also has some limitations, such as its low solubility in water and the need for careful handling due to its potential to form explosive compounds.
Orientations Futures
There are several future directions for research on 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)-, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in other fields, such as materials science and nanotechnology. Further studies are also needed to elucidate the mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be achieved through several methods, including the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with sodium sulfide, or the reaction of 2,4-dichloro-6-(diethylamino)-1,3,5-triazine with thiourea in the presence of an alkali metal hydroxide. The yield of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratio.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a chelating agent for the determination of metal ions in various samples. In environmental science, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been used as a complexing agent for the removal of heavy metals from wastewater. In biomedical research, 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
16034-25-6 |
|---|---|
Nom du produit |
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(diethylamino)- |
Formule moléculaire |
C7H12N4S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
Clé InChI |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)C1=NC(=NC(=N1)S)S |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
SMILES canonique |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Autres numéros CAS |
16034-25-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



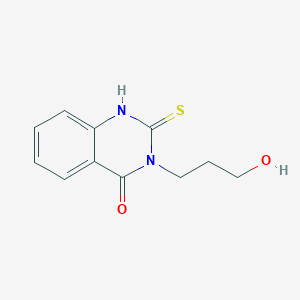
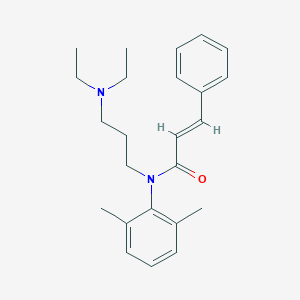
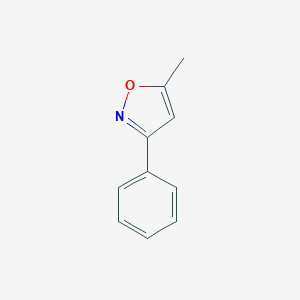
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
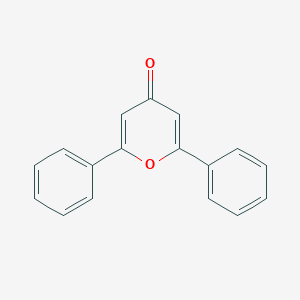
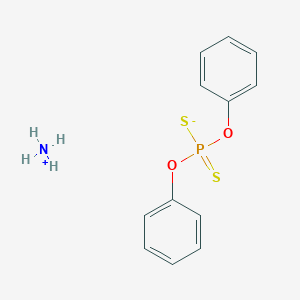
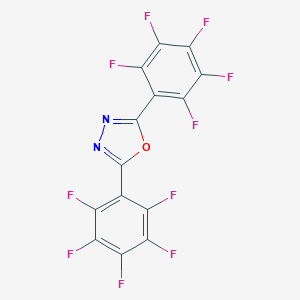
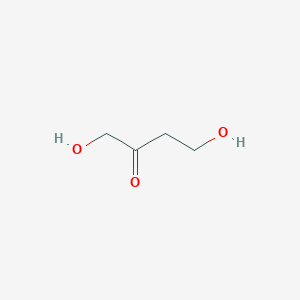
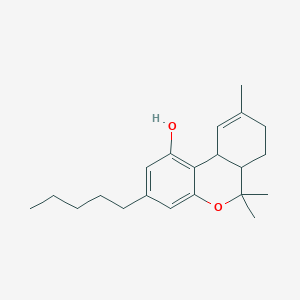
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
